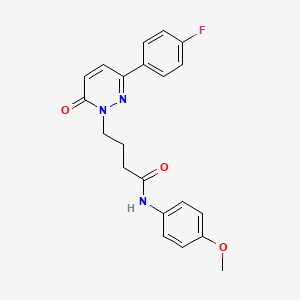
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a methoxyphenyl group, a pyridazinone ring, and an amide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl and methoxyphenyl groups could be introduced using electrophilic aromatic substitution reactions . The pyridazinone ring could be formed via a cyclization reaction . The amide group could be introduced using a reaction like the Schmidt reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl and methoxyphenyl groups are likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic rings . The pyridazinone ring and the amide group could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. The fluorophenyl group could undergo nucleophilic aromatic substitution reactions . The methoxyphenyl group could undergo demethylation reactions . The pyridazinone ring could undergo reactions at the carbonyl group, such as reduction . The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity . The presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Interaction with Benzodiazepine Receptors
Research conducted by Barlin et al. (1996) explores derivatives similar to the specified compound, focusing on their binding affinity to benzodiazepine receptors. The study indicates that certain derivatives exhibit strong and selective binding to peripheral-type benzodiazepine receptors, which are found in various organs, including the brain and kidneys. This suggests potential applications in developing therapeutic agents targeting disorders associated with these receptors, such as anxiety, insomnia, and certain types of epilepsy (Barlin et al., 1996).
Chromatographic Analysis of Biological Thiols
Gatti et al. (1990) describe the use of derivatives for the fluorogenic labeling of thiols in high-performance liquid chromatography (HPLC). The study highlights the compound's utility in selectively and rapidly reacting with thiols to form fluorescent adducts, facilitating their separation and detection. This has significant implications for analyzing biologically important thiols, such as glutathione and cysteine, in pharmaceutical formulations and biological samples, enhancing our understanding of various diseases and the action mechanism of drugs (Gatti et al., 1990).
Antinociceptive Activity
A study by Doğruer et al. (2000) on derivatives incorporating the 3(2H)-pyridazinone scaffold, akin to the specified compound, investigates their antinociceptive (pain-relieving) properties. The research reveals that these compounds exhibit significant antinociceptive effects, with certain derivatives outperforming standard drugs like aspirin. This indicates the potential for developing new pain management therapies based on these chemical structures (Doğruer et al., 2000).
Antimicrobial and Anticancer Activity
Sarvaiya et al. (2019) focus on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities with the compound . The synthesized compounds were evaluated for their antimicrobial and anticancer properties against various bacterial and fungal strains, underscoring the role of such derivatives in developing new therapeutic agents for treating infections and cancer (Sarvaiya et al., 2019).
Synthesis and Structural Analysis
Research by Bortoluzzi et al. (2011) exemplifies the synthesis and structural analysis of a compound incorporating a pyridazin-4-yl moiety, highlighting the versatility of such structures in organic synthesis. The study provides insights into the molecular configuration and interactions of the compound, which can be instrumental in designing molecules with desired chemical and biological properties (Bortoluzzi et al., 2011).
Zukünftige Richtungen
The study of new compounds like “4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide” is a key part of advancing our understanding of chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound . This could include studying its reactivity, investigating its potential biological activity, and exploring its potential uses in fields like medicine or materials science .
Eigenschaften
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-18-10-8-17(9-11-18)23-20(26)3-2-14-25-21(27)13-12-19(24-25)15-4-6-16(22)7-5-15/h4-13H,2-3,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSYNPJFXCNHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2928351.png)


![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)


![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)